(E)-2-benzoyl-3-(dimethylamino)acrylonitrile
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Overview
Description
(E)-2-benzoyl-3-(dimethylamino)acrylonitrile is an organic compound with a unique structure that includes a benzoyl group, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzoyl-3-(dimethylamino)acrylonitrile typically involves the reaction of benzoyl chloride with dimethylaminoacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-benzoyl-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Benzoyl oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted benzoyl derivatives depending on the substituent used.
Scientific Research Applications
(E)-2-benzoyl-3-(dimethylamino)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which could have applications in treating hyperpigmentation disorders.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of dermatology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition reduces melanin production, making it a potential candidate for skin-whitening agents .
Comparison with Similar Compounds
Similar Compounds
(E)-2-benzoyl-3-(dimethylamino)acrylonitrile: Unique due to its combination of benzoyl, dimethylamino, and acrylonitrile groups.
2-Benzoyl-3-aminoacrylonitrile: Lacks the dimethylamino group, which may affect its reactivity and applications.
3-Benzoyl-2-dimethylaminoacrylonitrile: Positional isomer with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52200-09-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-benzoyl-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
ZHLDDWYMGDGHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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